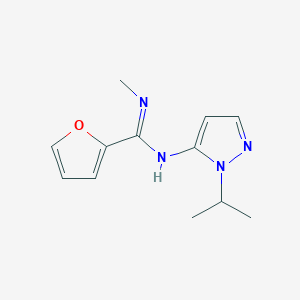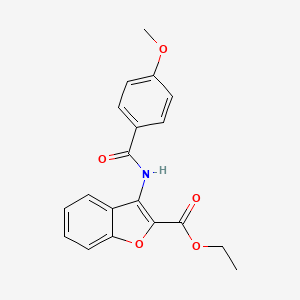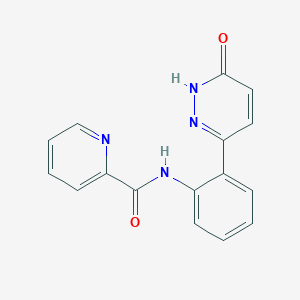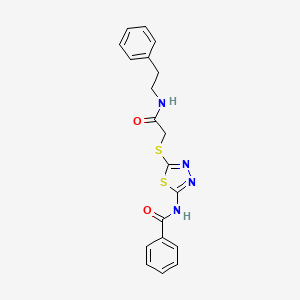![molecular formula C13H10N4O2S2 B2704689 5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 330471-83-5](/img/structure/B2704689.png)
5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or coupling reactions .Molecular Structure Analysis
The compound has several functional groups including an amino group (-NH2), a methylene group (-CH2-), and a thioxo group (=S). These groups can participate in various chemical reactions .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The amino group might participate in nucleophilic substitution reactions or act as a base. The methylene group could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the amino group might increase the compound’s polarity and solubility in water .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has focused on synthesizing a variety of heterocyclic compounds using derivatives similar to the mentioned chemical. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from related compounds, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase inhibition, showing high inhibitory activity on COX-2 selectivity, along with protective analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activity Studies
Another aspect of research has been the exploration of the biological activities of these compounds. A study on substituted 5-(aminomethylene)thiazolidine-2,4-diones, synthesized from drug-like molecules, found them to exhibit various biological activities. All synthesized compounds showed antibacterial activity, with those bearing pyridine or piperazine moieties displaying good to excellent antibacterial activity. Compounds with piperazine moieties also demonstrated good antifungal activity, although none exhibited high cytotoxic activity (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Antimicrobial Activity
Research on the antimicrobial activity of related compounds has also been conducted. For instance, furothiazolo pyrimido quinazolines synthesized from similar starting materials displayed excellent growth inhibition of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Abu‐Hashem, 2018).
Green Chemistry Approaches
A green chemistry approach was described for the solvent-free synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water. This method highlights the environmental benefits of using water as a solvent for both formylation and Knoevenagel condensation reactions, providing a sustainable pathway for synthesizing these compounds (Dhorajiya & Dholakiya, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-hydroxy-5-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c1-6-2-3-8-9(4-6)21-13(15-8)14-5-7-10(18)16-12(20)17-11(7)19/h2-5H,1H3,(H3,16,17,18,19,20)/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDWOBKRARZBY-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one](/img/structure/B2704606.png)

![N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2704608.png)


![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2704613.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2704616.png)




![N-(1-cyanocyclopentyl)-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B2704622.png)

